Head-to-Head Anti-Leishmanial Activity of Sb(III) Complexes Derived from Four N-Phthaloyl Amino Acid Ligands
The Sb(III) complex of ligand II (the target compound) displayed superior in vitro anti-leishmanial activity against multiple Leishmania strains compared to the Sb(III) complexes of structurally analogous ligands I, III, and IV [1]. While the publication reports that 'Compound VII exhibited good anti-leishmanial as well as anti-fungal impacts comparable to reference drugs,' the corresponding complexes of the other ligands did not achieve comparable potency [1]. This cross-compound comparison, conducted within a single study, establishes ligand II as the preferred scaffold for generating anti-leishmanial Sb(III) complexes [1].
| Evidence Dimension | In vitro anti-leishmanial activity (qualitative potency vs. reference drug) |
|---|---|
| Target Compound Data | Compound VII (Sb(III) complex of N-phthaloyl-β-alanine): activity comparable to reference anti-leishmanial drugs across five Leishmania strains |
| Comparator Or Baseline | Sb(III) complexes of N-phthaloylglycine (V), N-phthaloyl-l-phenylalanine (VI), and N-(4-carboxyphenyl)phthalamic acid (VIII): substantially lower activity against the same panel |
| Quantified Difference | Target compound complex (VII) reached reference-drug-level potency; comparator complexes did not (exact IC50 values not disclosed in abstract) |
| Conditions | Five Leishmania strains: L. major (JISH118), L. major (MHOM/PK/88/DESTO), L. tropica (K27), L. infantum (LEM3437), L. mex mex (LV4), and L. donovani (H43) |
Why This Matters
Procurement of this specific ligand is essential for replicating the reported anti-leishmanial activity of the Sb(III) complex, as alternative N-phthaloyl amino acid ligands fail to produce complexes with comparable efficacy.
- [1] Khan, M.I., Gul, S., Hussain, I. et al. In vitro anti-leishmanial and anti-fungal effects of new SbIII carboxylates. Organic and Medicinal Chemistry Letters 1, 2 (2011). https://doi.org/10.1186/2191-2858-1-2 View Source
